Clemastanin B
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Overview
Description
Clemastanin B is a lignin, a type of complex organic polymer . It is commonly produced by various plants including Clematis stans, Radix Isatidis, Plocama calabrica, Sedum sarmentosum, and Brassica rapa . It exhibits various biological properties, including antiviral, anti-inflammatory, and antioxidant activities .
Molecular Structure Analysis
Clemastanin B has an empirical formula of C32H44O16 . Its molecular weight is 684.68 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Clemastanin B is a solid substance . Its molecular weight is 684.68 , and its empirical formula is C32H44O16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antiviral Research
Clemastanin B has been identified as having potent antiviral activities . It is particularly effective against influenza A and B viruses. The compound inhibits virus multiplication and blocks virus attachment, which makes it a promising candidate for developing new antiviral drugs .
Anti-inflammatory Studies
This compound also exhibits significant anti-inflammatory properties . It can be used in pharmacological studies to explore new treatments for inflammatory diseases. Its mechanism of action in reducing inflammation can provide insights into more targeted therapies .
Antioxidant Mechanism Exploration
Clemastanin B has antioxidant capabilities, which are crucial in protecting cells from oxidative stress. Research into its antioxidant mechanisms can lead to the development of supplements or drugs that can mitigate oxidative damage in various diseases .
Metabolomics
In metabolomics, Clemastanin B can be used as a reference compound to study metabolic pathways. Its presence and transformations within biological systems can help understand the metabolic processes involved in health and disease .
Phytochemical Analysis
As a natural product derived from plants, Clemastanin B is used in phytochemical research to identify and quantify plant-based compounds. This can aid in the discovery of new natural products with potential therapeutic effects .
Compound Screening Libraries
Clemastanin B is included in compound screening libraries for drug discovery. Researchers can screen this compound against various biological targets to identify potential lead compounds for drug development .
Nutraceutical Development
Due to its health-promoting properties, Clemastanin B can be explored for use in nutraceuticals. Its incorporation into dietary supplements could provide health benefits and prevent certain conditions .
Pharmaceutical Research
Lastly, Clemastanin B’s biological activities make it a subject of interest in pharmaceutical research. It can be studied for its therapeutic potential and possibly developed into a pharmaceutical agent .
Mechanism of Action
Target of Action
Clemastanin B, a lignin, primarily targets the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, particularly in allergic reactions .
Mode of Action
Clemastanin B acts as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . Additionally, Clemastanin B targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .
Biochemical Pathways
The biochemical pathways affected by Clemastanin B are primarily related to its antihistamine and antiviral activities. By antagonizing the histamine H1 receptor, Clemastanin B can inhibit various physiological effects of histamine, including increased capillary permeability and dilation, the formation of edema, and gastrointestinal and respiratory smooth muscle constriction . In terms of its antiviral activity, Clemastanin B inhibits virus multiplication, prophylaxis, and blocks virus attachment .
Pharmacokinetics
Clemastine is rapidly and nearly completely absorbed, with a distribution volume of around 800 L . It undergoes hepatic metabolism via unidentified enzymes and has a significant first-pass effect . About 42% of the drug is excreted in the urine as metabolites . The elimination half-life is approximately 21 hours .
Result of Action
The molecular and cellular effects of Clemastanin B’s action are primarily related to its antihistamine and antiviral activities. As an antihistamine, Clemastanin B can provide temporary relief from symptoms associated with allergic reactions . As an antiviral agent, Clemastanin B has been shown to inhibit different subtypes of human and avian influenza viruses at different magnitudes of activity . It also results in nucleoprotein (NP) distribution in the nuclei in MDCK cells .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWZMSRSJTRHJ-NCIRKIHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clemastanin B |
Q & A
Q1: What are the main sources of Clemastanin B?
A1: Clemastanin B is a lignan glycoside primarily found in the roots of Isatis indigotica, also known as woad root [, , , , , , , ]. It has also been isolated from other plant species like Clematis stans [] and Stellera chamaejasme [].
Q2: What is the chemical structure of Clemastanin B?
A2: Clemastanin B is a bis-glucoside of (+)-lariciresinol. Its chemical structure consists of two β-D-glucopyranoside units linked to the (+)-lariciresinol aglycone at the 4 and 4' positions [].
Q3: What analytical techniques are commonly used to identify and quantify Clemastanin B?
A3: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array Detector (DAD) or UV spectrophotometry to quantify Clemastanin B [, , , ]. Additionally, structural elucidation relies on spectroscopic methods like Infrared Radiation (IR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [].
Q4: What are the reported biological activities of Clemastanin B?
A4: Clemastanin B has shown promising in vitro antiviral activity against various influenza virus subtypes, including human (H1N1, H3N2, and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) [].
Q5: How does Clemastanin B exert its antiviral effects against influenza viruses?
A5: While the exact antiviral mechanism of Clemastanin B is not fully understood, studies suggest it might interfere with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) from the nucleus []. Research also indicates it might inhibit viral attachment and multiplication [].
Q6: Are there any studies on the development of resistance to Clemastanin B in viruses?
A6: Research suggests that Clemastanin B treatment does not easily lead to the emergence of drug resistance in influenza viruses [].
Q7: What are the traditional medicinal uses of Isatis indigotica root, the primary source of Clemastanin B?
A7: Isatis indigotica root, also known as Radix Isatidis in Traditional Chinese Medicine, has been used for centuries to clear heat, detoxify, and treat various ailments, including bacterial and viral infections [].
Q8: Has Clemastanin B been isolated from other parts of the Isatis indigotica plant?
A8: While Clemastanin B is primarily found in the roots of Isatis indigotica, one study mentions its presence in an antiviral extract derived from both the roots and leaves of the plant [].
Q9: Are there specific extraction methods optimized for obtaining Clemastanin B from plant material?
A9: Yes, several methods have been investigated for efficient Clemastanin B extraction. These include ultrasound-assisted extraction (UAE) coupled with solid phase extraction (SPE) [], microwave extraction [], and the use of macroporous resins like D101 for enrichment and purification [].
Q10: Have there been attempts to optimize the extraction of Clemastanin B specifically?
A10: Yes, researchers have explored optimizing Clemastanin B extraction using various parameters like solvent type, extraction time, and temperature. For instance, one study found that UAE with 80% methanol, 45 minutes extraction time, a 20:1 solvent to solid ratio, and a temperature of 60°C yielded satisfactory results [].
Q11: Are there established methods for separating and purifying Clemastanin B from other compounds present in plant extracts?
A11: Researchers have successfully used techniques like medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (pre-HPLC) to isolate and purify Clemastanin B from Isatis indigotica extracts [, ].
Q12: Is there any research on the potential synergistic effects of Clemastanin B with other compounds found in Isatis indigotica?
A12: While specific studies on the synergistic effects of Clemastanin B with other Isatis indigotica constituents are limited, one research paper highlights the potential for synergistic antiviral activity based on the concept of “pharmacy superposition" []. This theory suggests that compounds with similar structures might act on the same targets, leading to enhanced effects.
Q13: Have any studies investigated the impact of Clemastanin B on human cells or animal models?
A13: While the provided research highlights the in vitro antiviral activity of Clemastanin B, there is no mention of studies evaluating its effects on human cells or in animal models.
Q14: Are there any known potential applications of Clemastanin B in pharmaceutical formulations?
A14: While research on Clemastanin B is ongoing, its in vitro antiviral activity suggests potential applications in developing antiviral agents. One study mentions its potential use in oral and non-oral antiviral formulations [].
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